- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bondsChemical Science, 2017, 8(3), 2431-2435,
Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure
Nombre del producto:2-(4-Fluorophenyl)-2-methylpropanoic acid
Número CAS:93748-19-7
MF:C10H11FO2
Megavatios:182.191546678543
CID:1057385
2-(4-Fluorophenyl)-2-methylpropanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-Fluorophenyl)-2-methylpropanoic acid
- 2-(4-Fluorophenyl)-2-methylpropionic acid
- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
-
- Renchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
- Clave inchi: IOSAIRIBZLAABD-UHFFFAOYSA-N
- Sonrisas: O=C(C(C)(C)C1C=CC(F)=CC=1)O
Atributos calculados
- Calidad precisa: 182.07400
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
Propiedades experimentales
- Denso: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 268.8±15.0 ºC (760 Torr),
- Punto de inflamación: 116.3±20.4 ºC,
- Disolución: Very slightly soluble (0.55 g/l) (25 º C),
- PSA: 37.30000
- Logp: 2.18790
2-(4-Fluorophenyl)-2-methylpropanoic acid Información de Seguridad
- Nivel de peligro:IRRITANT
2-(4-Fluorophenyl)-2-methylpropanoic acid Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Fluorophenyl)-2-methylpropanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68812-2.5g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 2.5g |
$295.0 | 2025-03-21 | |
Enamine | EN300-68812-0.1g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Enamine | EN300-68812-10.0g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 10.0g |
$900.0 | 2025-03-21 | |
Apollo Scientific | PC902103-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 1g |
£173.00 | 2025-02-22 | |
Alichem | A019116880-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 10g |
$872.10 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 5g |
¥ 3,755.00 | 2023-04-12 | |
Aaron | AR006266-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 1g |
$183.00 | 2025-01-23 | |
Aaron | AR006266-250mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 250mg |
$94.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 10g |
¥8392.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 250mg |
¥533.0 | 2024-04-16 |
2-(4-Fluorophenyl)-2-methylpropanoic acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referencia
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H BondsJournal of Organic Chemistry, 2015, 80(8), 4204-4212,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophreniaBioorganic & Medicinal Chemistry, 2017, 25(2), 496-513,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux
Referencia
- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic RearrangementJournal of the American Chemical Society, 2022, 144(31), 14047-14052,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referencia
- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonatesMemoirs of the Faculty of Science, 1984, 14(2), 319-32,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Referencia
- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt
Referencia
- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,
2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials
- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate
- ethyl 2-(4-fluorophenyl)-2-methylpropanoate
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- Methyl 2-(4-fluorophenyl)-2-methylpropanoate
- 4-Fluorophenylacetic acid
- Methyl 2-(4-fluorophenyl)acetate
2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products
2-(4-Fluorophenyl)-2-methylpropanoic acid Literatura relevante
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):172.0/421.0